2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triphenyl-1,3,5-triazine
- 2,4,6-Tris(2-pyridyl)-1,3,5-triazine
- 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
Uniqueness
2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90170-14-2 |
---|---|
Molecular Formula |
C26H22N4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2,3,6-triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C26H22N4/c1-2-12-22-23(19-13-6-3-7-14-19)27-26-28-24(20-15-8-4-9-16-20)25(29-30(22)26)21-17-10-5-11-18-21/h3-11,13-18H,2,12H2,1H3 |
InChI Key |
QMFNAFIPYLPHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2N1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.